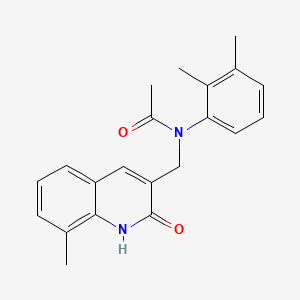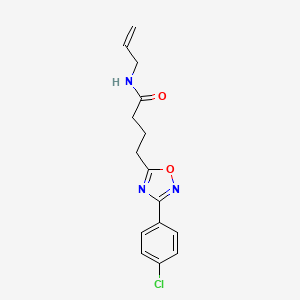
N-allyl-4-(3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)butanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-allyl-4-(3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)butanamide, also known as ACBD, is a chemical compound that has recently gained attention in scientific research due to its potential applications in various fields. ACBD is a synthetic compound that is mainly used for laboratory experiments and research purposes.
Mechanism of Action
The mechanism of action of N-allyl-4-(3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)butanamide is not fully understood. However, it has been suggested that this compound may act as a modulator of the endocannabinoid system. The endocannabinoid system is a complex signaling system that plays a role in various physiological processes, including pain, inflammation, and appetite. This compound has been found to bind to the CB1 receptor in the endocannabinoid system, which may explain its potential therapeutic effects.
Biochemical and Physiological Effects
This compound has been found to have various biochemical and physiological effects. It has been found to inhibit the growth of cancer cells and induce apoptosis (programmed cell death) in cancer cells. This compound has also been found to reduce inflammation and oxidative stress in cells. In addition, this compound has been found to have anticonvulsant effects and may be useful in the treatment of epilepsy.
Advantages and Limitations for Lab Experiments
N-allyl-4-(3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)butanamide has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized in the laboratory. It has been found to have potential therapeutic effects in various fields of research, including cancer, inflammation, and epilepsy. However, there are also some limitations to the use of this compound in lab experiments. Its mechanism of action is not fully understood, and more research is needed to determine its safety and efficacy.
Future Directions
There are several future directions for research on N-allyl-4-(3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)butanamide. One area of research is the development of new synthetic compounds based on the structure of this compound that have improved therapeutic properties. Another area of research is the investigation of the mechanism of action of this compound and its potential interactions with other signaling pathways. Finally, more research is needed to determine the safety and efficacy of this compound in animal models and human clinical trials.
Conclusion
In conclusion, this compound, or this compound, is a synthetic compound that has potential applications in various fields of scientific research. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. More research is needed to fully understand the potential therapeutic properties of this compound and to develop new synthetic compounds based on its structure.
Synthesis Methods
N-allyl-4-(3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)butanamide can be synthesized using a multistep process that involves the reaction of various chemical compounds. The synthesis of this compound involves the reaction of 4-chlorophenylhydrazine with ethyl acetoacetate to form 3-(4-chlorophenyl)-1,2,4-oxadiazol-5-amine. This intermediate compound is then reacted with allyl bromide in the presence of potassium carbonate to form N-allyl-3-(4-chlorophenyl)-1,2,4-oxadiazol-5-amine. Finally, this intermediate compound is reacted with butanoyl chloride to form this compound.
Scientific Research Applications
N-allyl-4-(3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)butanamide has potential applications in various fields of scientific research. It has been found to have anticancer properties and has been used in cancer research studies. This compound has also been found to have anti-inflammatory properties and has been used in inflammation research studies. In addition, this compound has been found to have anticonvulsant properties and has been used in epilepsy research studies.
properties
IUPAC Name |
4-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-N-prop-2-enylbutanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16ClN3O2/c1-2-10-17-13(20)4-3-5-14-18-15(19-21-14)11-6-8-12(16)9-7-11/h2,6-9H,1,3-5,10H2,(H,17,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BIKIQUGJSQZPAB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCNC(=O)CCCC1=NC(=NO1)C2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16ClN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.76 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-methoxy-N-(7-methyl-1-propyl-1H-pyrazolo[3,4-b]quinolin-3-yl)benzamide](/img/structure/B7701065.png)
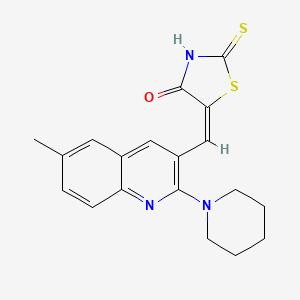
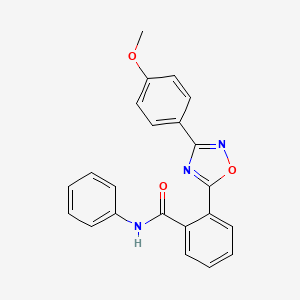




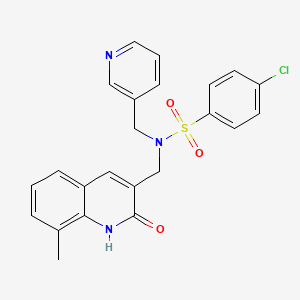
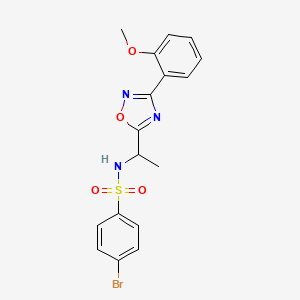
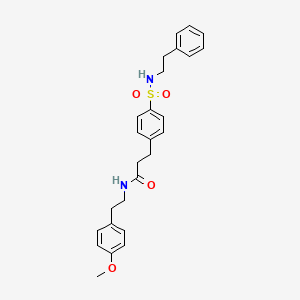
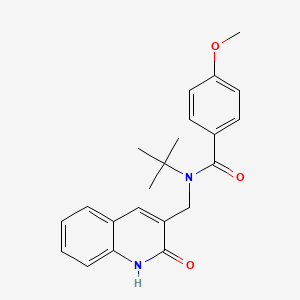

![N-(5-chloro-2-phenoxyphenyl)-4-methoxy-3-[(propan-2-yl)sulfamoyl]benzamide](/img/structure/B7701165.png)
